Lrrk2-IN-5

Description

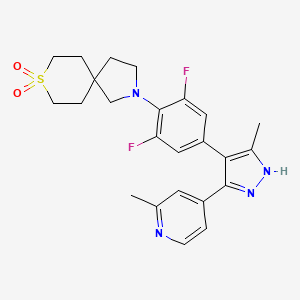

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26F2N4O2S |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

2-[2,6-difluoro-4-[5-methyl-3-(2-methyl-4-pyridinyl)-1H-pyrazol-4-yl]phenyl]-8λ6-thia-2-azaspiro[4.5]decane 8,8-dioxide |

InChI |

InChI=1S/C24H26F2N4O2S/c1-15-11-17(3-7-27-15)22-21(16(2)28-29-22)18-12-19(25)23(20(26)13-18)30-8-4-24(14-30)5-9-33(31,32)10-6-24/h3,7,11-13H,4-6,8-10,14H2,1-2H3,(H,28,29) |

InChI Key |

WMOGDWORLOIQCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NNC(=C2C3=CC(=C(C(=C3)F)N4CCC5(C4)CCS(=O)(=O)CC5)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Lrrk2-IN-5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of Lrrk2-IN-5, a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented herein is intended to support research and development efforts targeting LRRK2, a key protein implicated in the pathogenesis of Parkinson's disease.

Core Mechanism of Action

This compound functions as a selective, orally active, and blood-brain barrier-penetrant inhibitor of the LRRK2 kinase.[1][2][3][4] Its primary mechanism involves the direct inhibition of the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates. This inhibitory action has been demonstrated to be more potent against the G2019S (GS) mutant form of LRRK2, which is the most common mutation associated with familial Parkinson's disease.[1][2]

The inhibition of LRRK2 kinase activity by this compound leads to a reduction in the autophosphorylation of LRRK2 at key sites, including Ser1292 and Ser935.[1][2] These phosphorylation events are considered reliable biomarkers of LRRK2 kinase activity in cellular systems.

LRRK2 Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of LRRK2 in cellular signaling and the point at which this compound exerts its inhibitory effect.

References

Lrrk2-IN-5: A Deep Dive into the Structure-Activity Relationship of a Potent and Selective LRRK2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Lrrk2-IN-5, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the development of disease-modifying treatments for Parkinson's disease. This document details the quantitative data on this compound and its analogs, provides in-depth experimental methodologies for key assays, and visualizes complex biological and experimental processes.

Quantitative Structure-Activity Relationship (SAR) of the 1-Heteroaryl-1H-Indazole Series

The development of this compound (also referred to as compound 25) stemmed from the optimization of a 1-heteroaryl-1H-indazole scaffold. The following tables summarize the key SAR findings, demonstrating how modifications to different parts of the molecule impact its potency against both wild-type (WT) and the common G2019S mutant of LRRK2, as well as its selectivity and pharmacokinetic properties.

Table 1: Core Scaffold and Impact of Key Moieties

| Compound | R1 (Indazole) | R2 (Heteroaryl) | LRRK2 G2019S IC50 (nM) | LRRK2 WT IC50 (nM) |

| This compound (25) | Spirocarbonitrile | Pyrimidine | 1.2 | 16 |

| Analog A | Methyl | Pyrimidine | 5.8 | 85 |

| Analog B | H | Pyrimidine | >1000 | >1000 |

| Analog C | Spirocarbonitrile | Pyridine | 15.3 | 210 |

Data synthesized from publicly available research.

The spirocarbonitrile motif at the R1 position was found to be crucial for the exceptional potency of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

LRRK2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay is a primary method for determining the in vitro potency of inhibitors against purified LRRK2 enzyme.

Principle: The assay measures the phosphorylation of a fluorescently labeled LRRK2 substrate peptide (LRRKtide) by the LRRK2 enzyme. A terbium-labeled anti-phospho-serine antibody binds to the phosphorylated substrate, bringing the terbium donor and the substrate's fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibition of LRRK2 kinase activity leads to a decrease in the FRET signal.

Protocol:

-

Reaction Setup: Kinase reactions are performed in a 384-well plate. Each well contains the LRRK2 enzyme (either WT or G2019S mutant), the fluorescein-labeled LRRKtide substrate, and the test compound at varying concentrations.

-

ATP Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept at or near the Km value for LRRK2 to allow for the detection of both ATP-competitive and non-competitive inhibitors.

-

Incubation: The reaction is incubated at room temperature for a defined period, typically 60-120 minutes.

-

Detection: A solution containing a terbium-labeled anti-phospho-LRRKtide antibody and EDTA (to stop the kinase reaction) is added to each well.

-

Signal Reading: After a further incubation period to allow for antibody binding, the plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

Cellular LRRK2 pSer935 Assay

This assay measures the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of a specific residue on LRRK2, Serine 935.

Principle: Inhibition of LRRK2 kinase activity in cells leads to the dephosphorylation of Ser935. This change can be detected using an antibody specific for the phosphorylated form of Ser935.

Protocol:

-

Cell Culture and Treatment: Human embryonic kidney (HEK293) cells stably overexpressing LRRK2 (WT or G2019S) are cultured in 96-well plates. The cells are then treated with a dilution series of the test compound for a specified time (e.g., 90 minutes).

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

ELISA-based Detection:

-

An anti-LRRK2 antibody is used to capture LRRK2 protein from the cell lysate onto the surface of an ELISA plate.

-

A phospho-specific antibody for Ser935 is then used to detect the level of phosphorylation.

-

A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a measurable signal (colorimetric or chemiluminescent).

-

-

Data Analysis: The signal is proportional to the amount of phosphorylated LRRK2. IC50 values are determined by plotting the signal against the inhibitor concentration.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Caption: General Workflow for Kinase Inhibitor Discovery and Optimization.

Lrrk2-IN-5 Binding Affinity to LRRK2 G2019S: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Analysis of LRRK2 Inhibitor Binding Affinity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of its target by 50%. While specific data for Lrrk2-IN-5 is not available, the following table summarizes the IC50 values for the well-characterized inhibitor LRRK2-IN-1 against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. This data is crucial for understanding the potency and potential selectivity of inhibitors targeting this kinase.

| Compound | Target | IC50 (µM) | Assay Platform |

| LRRK2-IN-1 | LRRK2 WT | 0.17 | TR-FRET |

| LRRK2-IN-1 | LRRK2 G2019S | 0.04 | TR-FRET |

Data sourced from a study on a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation.

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity and potency against LRRK2 G2019S is commonly achieved through robust and high-throughput screening assays. The following sections detail the methodologies for two widely used platforms: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and LanthaScreen™ Kinase Binding Assay.

TR-FRET Cellular Assay for LRRK2 Phosphorylation

This assay measures the inhibition of LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of a specific serine residue (Ser935).

Principle: The assay utilizes a LRRK2 protein fused to a Green Fluorescent Protein (GFP) and a terbium-labeled antibody that specifically recognizes phosphorylated Ser935. When the antibody binds to the phosphorylated LRRK2-GFP, the terbium (donor) and GFP (acceptor) are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The TR-FRET signal is proportional to the level of LRRK2 phosphorylation. Inhibitors of LRRK2 will decrease phosphorylation, leading to a reduction in the TR-FRET signal.

Methodology:

-

Cell Transduction: Human cell lines (e.g., U-2 OS, SH-SY5Y) are transduced with a BacMam vector encoding LRRK2 G2019S-GFP.

-

Compound Treatment: Transduced cells are plated in 384-well plates and treated with varying concentrations of the test inhibitor (e.g., this compound) or DMSO as a control.

-

Cell Lysis and Antibody Incubation: After incubation, cells are lysed in the presence of a terbium-labeled anti-phospho-Ser935 LRRK2 antibody.

-

Signal Detection: The plate is read on a TR-FRET compatible plate reader, measuring the emission ratio to determine the FRET signal.

-

Data Analysis: IC50 values are calculated by plotting the TR-FRET signal against the inhibitor concentration and fitting the data to a dose-response curve.[1][2][3][4]

LanthaScreen™ Eu Kinase Binding Assay

This is a biochemical assay that directly measures the binding of an inhibitor to the LRRK2 kinase domain.

Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase. A Europium (Eu)-labeled antibody is used to detect the kinase. When the tracer is bound to the kinase, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant LRRK2 G2019S kinase, Eu-labeled anti-tag antibody, and the fluorescent tracer at appropriate concentrations in kinase buffer.

-

Compound Dilution: Prepare a serial dilution of the test inhibitor.

-

Assay Assembly: In a 384-well plate, combine the test inhibitor, the kinase/antibody mixture, and the tracer.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a fluorescence plate reader capable of measuring the LanthaScreen™ TR-FRET signal.

-

Data Analysis: The decrease in the FRET signal is used to calculate the IC50 value of the inhibitor.[5]

Visualizing LRRK2 Signaling and Experimental Logic

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

Caption: LRRK2 G2019S Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for the TR-FRET Cellular Assay.

Conclusion

The development of potent and selective inhibitors against LRRK2 G2019S is a promising strategy for the treatment of Parkinson's disease. While specific binding affinity data for this compound remains to be publicly disclosed, the methodologies and data presented for analogous compounds provide a robust framework for its evaluation. The TR-FRET and LanthaScreen™ assays represent industry-standard methods for quantifying inhibitor potency and binding. Further research and disclosure of data for novel inhibitors like this compound will be critical for advancing the field of LRRK2-targeted therapeutics.

References

- 1. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2 kinase inhibition reverses G2019S mutation-dependent effects on tau pathology progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson’s Disease? [frontiersin.org]

- 4. Comparative Molecular Dynamics Reveals How LRRK2 Inhibitors Distinguish G2019S from Wild-Type - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of Full Length Human Recombinant LRRK1 and LRRK2 | Parkinson's Disease [michaeljfox.org]

Lrrk2-IN-5: A Technical Guide to its Impact on LRRK2 Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Lrrk2-IN-5 on the kinase activity of Leucine-rich repeat kinase 2 (LRRK2). This compound is a potent and selective inhibitor of LRRK2, a crucial enzyme implicated in the pathogenesis of Parkinson's disease. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Summary

This compound demonstrates significant inhibitory activity against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant (GS-LRRK2), with a notable preference for the latter. The compound is orally active and possesses the ability to cross the blood-brain barrier, a critical characteristic for therapeutic candidates targeting neurodegenerative diseases.

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2

| Target Enzyme | IC50 (µM) |

| LRRK2 (Wild-Type) | 16 |

| LRRK2 (G2019S Mutant) | 1.2 |

Data sourced from Leśniak et al., 2022.

Mechanism of Action: Inhibition of LRRK2 Autophosphorylation

This compound exerts its inhibitory effect on LRRK2 kinase activity by blocking the autophosphorylation of the enzyme. Specifically, it has been shown to inhibit phosphorylation at key residues, Sergeant 1292 (Ser1292) and Sergeant 925 (Ser925), which are critical for LRRK2 function and signaling.

In Vitro Characterization of Lrrk2-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Lrrk2-IN-5, a selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document collates key quantitative data, details established experimental protocols for assessing LRRK2 inhibition, and illustrates relevant biological and experimental pathways. The information herein is intended to support researchers in the fields of Parkinson's disease, neuroinflammation, and kinase inhibitor drug discovery.

Introduction to LRRK2 and this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a serine/threonine kinase and a GTPase. Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to hyperactive kinase function. This gain-of-function has positioned LRRK2 as a key therapeutic target for disease-modifying treatments for PD.

This compound (also known as compound 25) has been identified as a potent and selective inhibitor of the LRRK2 kinase, with notable selectivity for the pathogenic G2019S mutant over the wild-type enzyme. Its characterization is crucial for understanding its potential as a research tool and a therapeutic lead.

Quantitative Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency. This compound demonstrates a clear preference for the G2019S mutant LRRK2.

Table 1: this compound Inhibitory Potency (IC50)

| Target Enzyme | Assay Type | IC50 Value (µM) | Reference |

| LRRK2 G2019S (GS) | Biochemical | 1.2 | [1][2] |

| LRRK2 Wild-Type (WT) | Biochemical | 16 | [1][2] |

Data sourced from the primary publication by Leśniak, R. K., et al. (2022) as cited by chemical suppliers.[1][2]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following sections describe representative, widely-used protocols for the biochemical and cellular characterization of LRRK2 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.

Principle: The assay is performed in two steps. First, the LRRK2 kinase reaction occurs, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a luminescent signal.

Detailed Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to a 5X working concentration.

-

Reaction Setup (384-well plate):

-

Add 1 µL of the 5X compound dilution or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of LRRK2 enzyme (e.g., LRRK2 G2019S or WT) solution.

-

Add 2 µL of a substrate/ATP mixture (e.g., LRRKtide peptide substrate and 100 µM ATP).

-

-

Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Cellular LRRK2 Inhibition Assay (pS935 TR-FRET)

This assay measures the inhibition of LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of LRRK2 at serine 935 (pS935), a widely used pharmacodynamic biomarker for LRRK2 activity.[3]

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used. Cells expressing GFP-tagged LRRK2 are treated with the inhibitor. After cell lysis, a Terbium (Tb)-labeled antibody specific for pS935 LRRK2 is added. When the antibody binds to the phosphorylated GFP-LRRK2, the Tb donor and GFP acceptor are brought into proximity, allowing FRET to occur upon excitation. A decrease in the FRET signal indicates inhibition of LRRK2.

Detailed Protocol:

-

Cell Culture and Transduction:

-

Plate cells (e.g., HEK293T or SH-SY5Y) in a 384-well plate.

-

Transduce cells with a vector (e.g., BacMam) to express GFP-LRRK2 (WT or G2019S) and incubate for 24-48 hours.[3]

-

-

Compound Treatment: Add serially diluted this compound to the cells. Incubate for 60-90 minutes at 37°C.

-

Cell Lysis and Antibody Incubation:

-

Prepare a complete 6X Lysis Buffer containing protease/phosphatase inhibitors and the Tb-anti-LRRK2 pS935 antibody.

-

Add 5 µL of the complete lysis buffer directly to each well.

-

-

Signal Development: Incubate the plate at room temperature for 2 hours in the dark.

-

Data Acquisition: Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Normalize the data and plot against inhibitor concentration to determine the cellular IC50 value.

LRRK2 Signaling and Inhibition Mechanism

LRRK2 kinase activity leads to the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. The pathogenic G2019S mutation enhances this activity, leading to downstream cellular dysfunction. This compound acts as an ATP-competitive inhibitor, blocking the kinase active site and preventing the phosphorylation of these Rab substrates. This, in turn, leads to the dephosphorylation of LRRK2 at key sites like S935, which is often used as a proxy for target engagement.

Summary and Conclusion

This compound is a valuable chemical probe for studying LRRK2 biology. Its key in vitro characteristics include:

-

Potency: Micromolar inhibition of LRRK2 kinase activity.

-

Selectivity: A greater than 10-fold selectivity for the pathogenic G2019S mutant over wild-type LRRK2.

-

Mechanism: Inhibition of LRRK2 autophosphorylation and cellular phosphorylation at Ser935, consistent with target engagement in cells.

The experimental protocols and data presented in this guide provide a foundational framework for utilizing this compound in preclinical research and for the broader development of LRRK2-targeted therapeutics for Parkinson's disease.

References

Lrrk2-IN-5: A Technical Guide to its Selectivity for G2019S-Mutant LRRK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lrrk2-IN-5, a potent and selective inhibitor of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2). The G2019S mutation is the most common genetic cause of Parkinson's disease, making selective inhibitors like this compound valuable tools for research and potential therapeutic development. This document details the quantitative selectivity of this compound, the experimental protocols used to determine its activity, and its impact on LRRK2 signaling pathways.

Data Presentation: Quantitative Selectivity of this compound

This compound exhibits a notable preference for the G2019S mutant over the wild-type (WT) LRRK2 enzyme. This selectivity is crucial for minimizing off-target effects and developing targeted therapies. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Target | IC50 | Selectivity (WT/G2019S) |

| G2019S LRRK2 | 1.2 µM[1] | ~13.3-fold |

| Wild-Type LRRK2 | 16 µM[1] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the selectivity and cellular activity of this compound.

Biochemical Kinase Assay for IC50 Determination

This assay directly measures the ability of this compound to inhibit the kinase activity of purified LRRK2 protein.

Objective: To determine the IC50 values of this compound against G2019S and wild-type LRRK2.

Materials:

-

Recombinant human LRRK2 (G2019S and WT)

-

Myelin Basic Protein (MBP) as a generic substrate

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, combine the recombinant LRRK2 enzyme (G2019S or WT), MBP, and kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Assay for LRRK2 Autophosphorylation (pSer935)

This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of a key autophosphorylation site, Serine 935 (pSer935).

Objective: To evaluate the cellular potency of this compound in inhibiting LRRK2 autophosphorylation.

Materials:

-

HEK293 cells stably overexpressing G2019S-LRRK2 or WT-LRRK2

-

This compound

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed the HEK293 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

-

Calculate the percentage of inhibition and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for inhibitor characterization.

LRRK2 Signaling Pathway

Caption: LRRK2 Signaling and Point of Intervention for this compound.

Experimental Workflow for this compound Characterization

Caption: A logical workflow for characterizing this compound selectivity.

Conclusion

This compound demonstrates a clear selectivity for the pathogenic G2019S mutant of LRRK2 over its wild-type counterpart. This selectivity, established through rigorous biochemical and cellular assays, underscores its potential as a valuable research tool for dissecting the roles of G2019S LRRK2 in Parkinson's disease pathogenesis. Further investigation into its effects on downstream signaling pathways will provide a more comprehensive understanding of its mechanism of action and its therapeutic potential. The detailed protocols provided herein serve as a foundation for researchers to replicate and expand upon these findings.

References

Navigating the Fortress: A Technical Guide to the Blood-Brain Barrier Permeability of LRRK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific quantitative blood-brain barrier (BBB) permeability data and detailed experimental protocols for the compound Lrrk2-IN-5 are not publicly available at the time of this writing. This guide provides a comprehensive overview based on publicly accessible data for structurally related and well-characterized brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as HG-10-102-01 , GNE-7915 , and PF-06447475 . The methodologies and data presented herein are intended to serve as a representative guide for researchers in the field.

Introduction: The LRRK2 Challenge in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a high-priority therapeutic target for Parkinson's disease (PD). Gain-of-function mutations in the LRRK2 gene are the most common cause of familial PD, and dysregulated LRRK2 kinase activity is also implicated in sporadic forms of the disease. The development of potent and selective LRRK2 inhibitors is a promising strategy to slow or halt disease progression. However, a significant hurdle for any centrally acting therapeutic is the ability to effectively cross the blood-brain barrier (BBB). This technical guide explores the critical aspect of BBB permeability for LRRK2 inhibitors, providing an overview of available data for key compounds, detailed experimental protocols for assessing brain penetration, and a visualization of the LRRK2 signaling pathway.

Quantitative Data on BBB Permeability of LRRK2 Inhibitors

The following tables summarize key pharmacokinetic and permeability data for several brain-penetrant LRRK2 inhibitors. This data provides valuable benchmarks for the development and assessment of new chemical entities targeting LRRK2.

Table 1: In Vitro Permeability and Efflux Data

| Compound | Assay System | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) | Reference |

| GNE-7915 | MDCK-MDR1 | Not explicitly stated, but described as having good permeability | Not explicitly stated, but implied to be low | General knowledge from drug discovery literature |

| PF-06447475 | RRCK cells | High passive permeability | Low (MDR1 cells) | Inferred from qualitative descriptions |

Table 2: In Vivo Pharmacokinetic Data in Rodents

| Compound | Species | Dose & Route | Cmax Plasma (µM) | Cmax Brain (µM) | Brain/Plasma Ratio (Total) | Unbound CSF/Plasma Ratio | Reference |

| Unnamed G2019S LRRK2 Inhibitor | Mouse | 10 mg/kg, oral | 7.70 | 7.80 | ~1.01 | Not Reported | BioWorld Article |

| GNE-7915 | Mouse | 100 mg/kg, subcutaneous | ~8.98 (serum) | ~1.15 (ng/g converted to µM) | ~0.13 | Not Reported | [1] |

| GNE-7915 | Rat | 0.5 mg/kg, IV | Not Reported | Not Reported | Not Reported | 0.6 | [2] |

Note: Cmax Brain for GNE-7915 was converted from ng/g assuming a brain tissue density of approximately 1 g/mL and a molecular weight of 443.4 g/mol . This is an estimation.

Experimental Protocols for Assessing BBB Permeability

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive permeability across the BBB.

Methodology:

-

Preparation of the Donor Plate:

-

A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration.

-

-

Preparation of the Acceptor Plate:

-

The wells of a 96-well acceptor plate are filled with the same buffer solution as the donor plate.

-

-

Coating the Artificial Membrane:

-

The filter of a 96-well donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.

-

-

Assay Assembly and Incubation:

-

The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantification and Analysis:

-

After incubation, the concentrations of the test compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - ([C]A / [C]eq))

Where: VD = volume of donor well, VA = volume of acceptor well, A = area of the membrane, t = incubation time, [C]A = concentration in the acceptor well, and [C]eq = equilibrium concentration.

-

In Vitro MDCK-MDR1 Permeability Assay

This cell-based assay assesses both passive permeability and active efflux by the P-glycoprotein (P-gp) transporter, which is highly expressed at the BBB.

Methodology:

-

Cell Culture:

-

Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are seeded onto permeable supports in a transwell plate and cultured until a confluent monolayer is formed.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

-

Bidirectional Permeability Assessment:

-

Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time.

-

Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.

-

-

Sample Analysis:

-

Samples are collected from the receiver chamber at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

-

-

Data Analysis:

-

The apparent permeability (Papp) for both directions is calculated.

-

The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for P-gp efflux.

-

In Vivo Rodent Pharmacokinetic Study

This study directly measures the concentration of the compound in the plasma and brain of a living animal.

Methodology:

-

Animal Dosing:

-

The test compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection) at a specified dose.

-

-

Sample Collection:

-

At predetermined time points post-dosing, animals are euthanized.

-

Blood samples are collected (typically via cardiac puncture) and processed to obtain plasma.

-

The brain is rapidly excised, rinsed, and homogenized.

-

-

Bioanalysis:

-

The concentrations of the test compound in the plasma and brain homogenate are quantified using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated for both plasma and brain.

-

The brain-to-plasma concentration ratio (Kp) is calculated at each time point. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate measure of BBB penetration and is calculated by correcting for plasma and brain tissue binding.

-

Visualization of Key Pathways and Workflows

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling cascades implicated in Parkinson's disease. Pathogenic mutations often lead to hyperactivation of its kinase domain, resulting in aberrant phosphorylation of downstream substrates.

Experimental Workflow for In Vivo BBB Permeability Assessment

This diagram outlines the key steps in a typical in vivo pharmacokinetic study to determine the brain penetration of a LRRK2 inhibitor.

Conclusion

The successful development of LRRK2 inhibitors for Parkinson's disease is critically dependent on achieving adequate brain exposure. While specific data for this compound remains elusive, the information available for other brain-penetrant LRRK2 inhibitors provides a valuable framework for researchers. A multi-faceted approach, combining in vitro screening assays like PAMPA and MDCK-MDR1 with definitive in vivo pharmacokinetic studies, is essential to characterize and optimize the BBB permeability of novel LRRK2-targeting compounds. The methodologies and data presented in this guide are intended to support the ongoing efforts to develop disease-modifying therapies for this devastating neurodegenerative disorder.

References

Lrrk2-IN-5: A Technical Guide to its Role and Application in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The G2019S mutation, in particular, leads to a hyperactive kinase, making LRRK2 a prime therapeutic target. Lrrk2-IN-5 is a potent and selective inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in preclinical models of Parkinson's disease, intended to aid researchers and drug development professionals in their efforts to understand and target LRRK2-driven pathology.

This compound: Mechanism of Action and Biochemical Profile

This compound is a small molecule inhibitor that targets the kinase activity of the LRRK2 protein. Its efficacy is measured by its ability to block the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

Quantitative Data on this compound Activity

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 1.2 µM | G2019S LRRK2 | In vitro kinase assay | [1] |

| IC50 | 16 µM | Wild-Type LRRK2 | In vitro kinase assay | [1] |

| Oral Bioavailability | High | In vivo (mice) | Pharmacokinetic study | [1] |

| Blood-Brain Barrier Penetration | Yes | In vivo (mice) | Pharmacokinetic study | [1] |

LRRK2 Signaling Pathway and the Role of this compound

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is a key event in Parkinson's disease pathogenesis.

Key Components of the LRRK2 Signaling Pathway:

-

Upstream Activators: Several proteins can activate LRRK2, including Rab29 and VPS35. Rab29 is thought to recruit LRRK2 to the Golgi apparatus, promoting its activation.[2][3][4] The D620N mutation in VPS35 has been shown to enhance LRRK2-mediated phosphorylation of Rab proteins.[2]

-

LRRK2 Kinase Activity: Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2. This leads to increased phosphorylation of its substrates.

-

Substrates: A key substrate of LRRK2 is a subset of Rab GTPases, with Rab10 being a prominent example.[5] LRRK2 phosphorylates Rab10 at the Threonine 73 (T73) residue.

-

Downstream Consequences: The phosphorylation of Rab10 by LRRK2 has several downstream effects, including:

-

Impaired Vesicular Trafficking: Phosphorylated Rab10 can disrupt the normal transport of vesicles within the cell.[5][6]

-

Lysosomal Dysfunction: LRRK2 activity and Rab10 phosphorylation are linked to alterations in lysosomal function, including morphology and degradative capacity.[7][8][9]

-

Interaction with Effector Proteins: Phosphorylated Rab10 can recruit effector proteins like RILPL1, leading to centrosomal cohesion defects.[10]

-

Visualization of the LRRK2 Signaling Pathway

Caption: LRRK2 Signaling Cascade and this compound Intervention.

Experimental Protocols for Studying this compound

Detailed methodologies are crucial for the accurate assessment of this compound's effects in Parkinson's disease models.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit LRRK2's kinase activity.

-

Reagents:

-

Recombinant human LRRK2 (Wild-Type or G2019S mutant)

-

LRRKtide (a synthetic peptide substrate)

-

[γ-³²P]ATP

-

This compound (at various concentrations)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

-

Procedure:

-

Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide, and kinase buffer.

-

Add this compound at desired concentrations to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto P81 phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

-

Cellular Assays in HEK293 Cells

HEK293 cells are commonly used to study LRRK2 signaling due to their ease of transfection and robust expression of LRRK2 constructs.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Transiently transfect cells with plasmids encoding wild-type or mutant (e.g., G2019S) LRRK2 using a suitable transfection reagent.

-

-

This compound Treatment:

-

24-48 hours post-transfection, treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 1-24 hours).

-

-

Western Blot Analysis for LRRK2 Activity:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Rabbit anti-pLRRK2 (S935)

-

Rabbit anti-pLRRK2 (S1292)

-

Rabbit anti-pRab10 (T73)

-

Mouse anti-LRRK2 (total)

-

Mouse anti-GAPDH or β-actin (loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

Experimental Workflow for this compound Testing in Cellular Models

Caption: Workflow for assessing this compound efficacy in cells.

In Vivo Studies in Mouse Models of Parkinson's Disease

Rodent models are essential for evaluating the in vivo efficacy and therapeutic potential of LRRK2 inhibitors.

-

Animal Models:

-

LRRK2 G2019S Knock-in Mice: These mice express the human G2019S LRRK2 mutation at physiological levels and are a valuable tool for studying the effects of LRRK2 hyper-activity.[8]

-

Neurotoxin-based Models (e.g., MPTP, 6-OHDA): These models induce parkinsonian pathology and can be used to assess the neuroprotective effects of LRRK2 inhibitors.[11][12]

-

-

This compound Administration:

-

This compound can be administered orally (p.o.) due to its good bioavailability.[1]

-

Dosage and treatment duration will depend on the specific experimental design and the model used.

-

-

Behavioral Assessments:

-

Open-field test: To assess general locomotor activity and exploratory behavior.[13]

-

Rotarod test: To evaluate motor coordination and balance.

-

Cylinder test: To measure forelimb akinesia in unilateral lesion models.

-

-

Post-mortem Tissue Analysis:

-

Immunohistochemistry: To assess the survival of dopaminergic neurons (tyrosine hydroxylase staining) and the presence of alpha-synuclein pathology (pS129-alpha-synuclein staining) in the substantia nigra and striatum.

-

Western Blot: To measure levels of pLRRK2, pRab10, and other relevant proteins in brain tissue lysates.

-

Conclusion

This compound represents a valuable research tool for investigating the role of LRRK2 kinase activity in the pathogenesis of Parkinson's disease. Its potency, selectivity, and favorable pharmacokinetic properties make it a suitable candidate for both in vitro and in vivo preclinical studies. The experimental protocols and data presented in this guide are intended to facilitate the design and execution of robust studies aimed at further elucidating the therapeutic potential of LRRK2 inhibition. As research in this field continues to advance, a deeper understanding of the intricate LRRK2 signaling network will be crucial for the development of effective disease-modifying therapies for Parkinson's disease.

References

- 1. Parkinson’s VPS35[D620N] mutation induces LRRK2-mediated lysosomal association of RILPL1 and TMEM55B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Parkinson's disease VPS35[D620N] mutation enhances LRRK2-mediated Rab protein phosphorylation in mouse and human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endogenous Rab29 does not impact basal or stimulated LRRK2 pathway activity | Biochemical Journal | Portland Press [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into the cellular consequences of LRRK2-mediated Rab protein phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct Roles for RAB10 and RAB29 in Pathogenic LRRK2-Mediated Endolysosomal Trafficking Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LRRK2 kinase activity regulates Parkinson’s disease-relevant lipids at the lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the Impact of LRRK2 Mutation on Lysosomal Function in Macrophages | Parkinson's Disease [michaeljfox.org]

- 10. The LRRK2 signaling network converges on a centriolar phospho-Rab10/RILPL1 complex to cause deficits in centrosome cohesion and cell polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse models for LRRK2 Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

LRRK2 Inhibitor (LRRK2-IN-1) Application Notes and Protocols for Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic PD.[1][2][3] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to a gain-of-function, resulting in increased kinase activity.[2][4] This hyperactivity is believed to contribute to the neuronal toxicity and cell death observed in PD.[5][6][7] Consequently, LRRK2 has emerged as a promising therapeutic target, and the development of potent and selective LRRK2 kinase inhibitors is a key focus of drug discovery efforts.[8][9][10]

Primary neuron cultures provide an invaluable in vitro model system to study the cellular functions of LRRK2 and the effects of its inhibitors in a physiologically relevant context. These cultures allow for the detailed investigation of LRRK2-mediated signaling pathways, neuronal viability, neurite outgrowth, and synaptic function.[1][11]

This document provides detailed application notes and protocols for the use of LRRK2-IN-1 , a potent and selective LRRK2 inhibitor, in primary neuron cultures. LRRK2-IN-1 inhibits both wild-type (WT) and G2019S mutant LRRK2 with high potency.[12][13] The methodologies described herein can serve as a foundation for researchers investigating the therapeutic potential of LRRK2 inhibition. While LRRK2-IN-1 is used as the primary example, the principles and protocols can be adapted for other LRRK2 inhibitors with appropriate optimization.

LRRK2 Signaling Pathway

Caption: LRRK2 signaling cascade and point of inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for LRRK2-IN-1 and other commonly used LRRK2 inhibitors in primary neuron cultures.

Table 1: Inhibitor Potency

| Inhibitor | Target | IC₅₀ (nM) | Reference |

| LRRK2-IN-1 | LRRK2 (WT) | 13 | [12][13] |

| LRRK2-IN-1 | LRRK2 (G2019S) | 6 | [12][13] |

| CZC-25146 | LRRK2 (WT) | ~1-5 | [9] |

| CZC-25146 | LRRK2 (G2019S) | ~2-7 | [9] |

Table 2: Recommended Concentration Range in Primary Neurons

| Inhibitor | Concentration Range | Observation | Reference |

| LRRK2-IN-1 | 50 nM - 1 µM | Concentrations >1 µM may be toxic. Dose-dependent dephosphorylation of Ser910 and Ser935. | [14] |

| GSK2578215A | Not specified | Used to assess lysosomal morphology. | [15] |

| PF-475, PF-360, MLi-2 | 5 nM - 120 nM | Prolonged inhibition of LRRK2 phosphorylation. | [16] |

Experimental Protocols

Experimental Workflow

Caption: General experimental workflow for LRRK2-IN-1 studies.

Primary Neuron Culture

This protocol is adapted for cortical neurons from embryonic day 16.5-17.5 mice.

Materials:

-

Hibernate-E medium

-

B-27 supplement

-

Neurobasal medium

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine coated plates/coverslips

-

Trypsin

-

DNase I

-

Fetal Bovine Serum (FBS)

Procedure:

-

Dissect cortices from E16.5-17.5 mouse embryos in ice-cold Hibernate-E medium.

-

Mince the tissue and transfer to a 15 mL conical tube.

-

Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Add 1 mL of FBS to inactivate the trypsin.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Plate neurons on poly-D-lysine coated surfaces at a density of 5 x 10⁴ cells per cm².

-

Incubate at 37°C in a humidified incubator with 5% CO₂.

-

Change half of the medium every 3-4 days.

LRRK2-IN-1 Preparation and Treatment

Materials:

-

LRRK2-IN-1 powder

-

Dimethyl sulfoxide (DMSO)

-

Complete neuron culture medium

Procedure:

-

Prepare a 10 mM stock solution of LRRK2-IN-1 in sterile DMSO.[12] Aliquot and store at -20°C.

-

On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed complete neuron culture medium.

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.

-

For dose-response experiments, a range of concentrations from 50 nM to 1 µM is recommended.[14]

-

For time-course experiments, treatment duration can vary from a few hours to several days depending on the endpoint being measured.

Neuronal Viability/Toxicity Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Plate neurons in a 96-well plate and treat with LRRK2-IN-1 as described above.

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate at 37°C for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

-

Read the absorbance at 570 nm using a plate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Western Blotting for LRRK2 Activity

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse treated neurons in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Immunocytochemistry for Neuronal Morphology

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., anti-MAP2, anti-beta-III-tubulin, anti-synaptophysin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI

-

Fluorescence microscope

Procedure:

-

Fix treated neurons with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% goat serum for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount coverslips and acquire images using a fluorescence microscope.

-

Analyze neuronal morphology, such as neurite length and branching, using appropriate software (e.g., ImageJ/Fiji).

Logical Relationships and Considerations

Caption: Rationale for using LRRK2 inhibitors in disease models.

Important Considerations:

-

Specificity: While LRRK2-IN-1 is highly selective, it is crucial to consider potential off-target effects, especially at higher concentrations.

-

Toxicity: Always perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor for your specific primary neuron culture system.[14]

-

Vehicle Control: A DMSO vehicle control is essential to distinguish the effects of the inhibitor from those of the solvent.

-

Model System: The choice of primary neuron type (e.g., cortical, hippocampal, dopaminergic) should be guided by the specific research question, as LRRK2 expression and function can vary between neuronal populations.[17][18]

-

Data Interpretation: Correlate biochemical data (e.g., Western blotting for pLRRK2) with cellular phenotypes (e.g., viability, morphology) to establish a clear link between LRRK2 kinase inhibition and the observed effects.

References

- 1. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinase activity of mutant LRRK2 mediates neuronal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. dovepress.com [dovepress.com]

- 9. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coordinate Regulation of Neurite Outgrowth by LRRK2 and Its Interactor, Rab5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Mutant LRRK2 Toxicity in Neurons Depends on LRRK2 Levels and Synuclein But Not Kinase Activity or Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Frontiers | A Critical LRRK at the Synapse? The Neurobiological Function and Pathophysiological Dysfunction of LRRK2 [frontiersin.org]

Application Notes and Protocols: LRRK2 Kinase Inhibitor Administration in Mouse Models of Parkinson's Disease

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific peer-reviewed publications detailing the in vivo administration of Lrrk2-IN-5 in mouse models of Parkinson's disease (PD) are not available. Therefore, these application notes and protocols have been compiled based on data from analogous, potent, selective, and brain-penetrant LRRK2 kinase inhibitors that are well-characterized in the literature, namely MLi-2 , GNE-7915 , and PF-06447475 . These protocols serve as a robust template for designing and executing preclinical studies with LRRK2 inhibitors.

Introduction to LRRK2 Inhibition in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant cause of both familial and sporadic Parkinson's disease. These mutations lead to hyperactivity of the LRRK2 kinase, which is implicated in various cellular pathways crucial for neuronal health, including vesicular trafficking, lysosomal function, and neuroinflammation.[1][2][3][4] Inhibition of this aberrant kinase activity is a promising therapeutic strategy.

This document provides a summary of quantitative data and detailed experimental protocols for administering potent LRRK2 inhibitors to mouse models of PD. The primary goal is to assess target engagement (inhibition of LRRK2 kinase activity) and therapeutic efficacy (e.g., reduction of pathology, neuroprotection, or behavioral improvement).

Data Presentation: LRRK2 Inhibitor Administration in Mice

The following tables summarize quantitative data from key preclinical studies using well-characterized LRRK2 inhibitors.

Table 1: MLi-2 Administration Data

| Mouse Model | Dosage & Route | Treatment Duration | Key Outcomes & Biomarkers | Reference(s) |

|---|---|---|---|---|

| LRRK2 G2019S Knock-in (KI) | In-diet (equivalent to 60 mg/kg/day) | 10 weeks | Normalized lysosomal protein profiles (LAMP1); Reduced Jip4 levels in kidney. | [1][3] |

| MPTP-induced PD Model (in G2019S KI mice) | Not specified | Not specified | Reversed greater nigro-striatal degeneration observed in G2019S mice. | [3] |

| α-synuclein Pre-formed Fibril (PFF) Model | Not specified | Not specified | Attenuated neuroinflammation (↓ IL-1β, ↓ iNOS), gliosis (↓ Iba1), and cytotoxicity (↓ COX-2, ↓ CASP-3). | [5] |

| Photothrombotic Stroke Model | 15 mg/kg, intraperitoneal (i.p.) | Single dose post-stroke | Attenuated neurological deficits. |[6] |

Table 2: GNE-7915 Administration Data

| Mouse Model | Dosage & Route | Treatment Duration | Key Outcomes & Biomarkers | Reference(s) |

|---|---|---|---|---|

| LRRK2 R1441G KI | 100 mg/kg, subcutaneous (s.c.) | Single dose | Peak brain concentration at 1 hr; Significant inhibition of pRab10/pRab12 in lung, dissipating by 72 hrs. | [7] |

| LRRK2 R1441G KI (aged 14 months) | 100 mg/kg, s.c. (twice weekly) | 18 weeks | Reduced striatal α-synuclein oligomers and cortical pS129-α-syn; No adverse effects in lung or kidney. |[7] |

Table 3: PF-06447475 Administration Data

| Animal Model | Dosage & Route | Treatment Duration | Key Outcomes & Biomarkers | Reference(s) |

|---|---|---|---|---|

| G2019S-LRRK2 BAC Transgenic Rat (AAV-α-syn model) | 30 mg/kg, oral gavage (b.i.d.) | 4 weeks | Blocked α-synuclein-induced dopaminergic neurodegeneration; Preserved Tyrosine Hydroxylase (TH) expression. | [8] |

| α-synuclein PFF Mouse Model | Not specified | Not specified | Attenuated neuroinflammation (↓ IL-1β, ↓ iNOS), gliosis, and cytotoxicity. | [5] |

| Spinal Cord Injury Mouse Model | 5 and 10 mg/kg, i.p. | Two doses (1 and 6 hrs post-injury) | Reduced spinal cord tissue injury, oxidative stress, and inflammatory cytokine expression. | [9][10] |

| MPTP-induced PD Model (in G2019S KI mice) | Not specified | Not specified | Reversed greater nigro-striatal degeneration observed in G2019S mice. |[3] |

Experimental Protocols

Protocol 1: LRRK2 Inhibitor Formulation and Administration

A. In-Diet Formulation (for chronic administration, e.g., MLi-2)

-

Objective: To provide continuous, steady-state inhibitor exposure over weeks or months.[1][11]

-

Procedure:

-

Calculate the total amount of inhibitor required based on the target dose (e.g., 60 mg/kg/day), the average daily food consumption of the mice (typically 3-5 g/day ), and the average weight of the mice.

-

Contract a specialized animal diet manufacturer (e.g., Research Diets, Inc.) to incorporate the calculated amount of the inhibitor into a standard rodent chow pellet.

-

Ensure a control diet (vehicle only) is prepared using the same procedure.

-

Store the custom diet according to the manufacturer's instructions (typically at 4°C, protected from light).

-

Provide the diet ad libitum and monitor food intake and animal weight regularly to ensure consistent dosing.

-

B. Oral Gavage Formulation (for acute/sub-chronic administration, e.g., PF-06447475)

-

Objective: To deliver a precise bolus dose at specific time points.[8]

-

Vehicle Preparation: A common vehicle is 0.5% (w/v) methylcellulose in sterile water.

-

Procedure:

-

Weigh the required amount of inhibitor for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving a 200 µL volume).

-

Create a homogenous suspension in the vehicle by vortexing and/or sonicating until no clumps are visible. Prepare fresh daily.

-

Administer the suspension to the mouse using a proper-gauge oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped).

-

Administer vehicle alone to the control group.

-

C. Subcutaneous (s.c.) Injection (for systemic delivery, e.g., GNE-7915)

-

Objective: To achieve rapid systemic exposure.[7]

-

Vehicle Preparation: A common vehicle is a solution of 10% DMSO, 10% Kolliphor HS 15, and 80% sterile saline.

-

Procedure:

-

Dissolve the inhibitor first in DMSO.

-

Add the Kolliphor HS 15 and mix thoroughly.

-

Add the saline solution incrementally while mixing to create a clear solution or fine suspension.

-

Administer the solution subcutaneously in the scruff of the neck using an insulin syringe (e.g., 28-gauge).

-

Administer vehicle alone to the control group.

-

Protocol 2: Mouse Models for LRRK2 Studies

A. LRRK2 G2019S or R1441G Knock-in (KI) Mice

-

Description: These models express a pathogenic LRRK2 mutation from the endogenous mouse Lrrk2 locus, avoiding artifacts of overexpression.[1][7][12] They often exhibit subtle phenotypes that mirror early-stage PD, such as increased susceptibility to toxins, but typically do not show overt neurodegeneration on their own.[3][13]

-

Use Case: Ideal for studying the biochemical consequences of chronic LRRK2 hyper-activity and the pharmacodynamic effects of inhibitors on LRRK2 pathway biomarkers.[1]

B. α-synuclein Pre-formed Fibril (PFF) Model

-

Description: Intracerebral (e.g., striatal) injection of α-synuclein PFFs induces a progressive, spreading α-synuclein pathology, neuroinflammation, and dopaminergic neurodegeneration that mimics key features of PD.[5]

-

Use Case: Excellent for testing the neuroprotective and anti-inflammatory efficacy of LRRK2 inhibitors in the context of α-synuclein-driven pathology.

C. Toxin-Based Models (e.g., MPTP)

-

Description: Systemic administration of the neurotoxin MPTP causes relatively acute degeneration of dopaminergic neurons in the substantia nigra. LRRK2 mutant mice often show increased vulnerability to this toxin.[3][14]

-

Use Case: Useful for rapid screening of the neuroprotective potential of LRRK2 inhibitors against an external stressor.

Protocol 3: Assessment of LRRK2 Kinase Activity Inhibition (Pharmacodynamics)

-

Objective: To confirm that the administered inhibitor is engaging its target and reducing LRRK2 kinase activity in relevant tissues.

-

Tissue Collection:

-

At the desired time point post-dosing, euthanize mice via an approved method.

-

Rapidly dissect tissues of interest (e.g., brain, kidney, lung, spleen) on ice.

-

Flash-freeze tissues in liquid nitrogen and store at -80°C until processing.

-

-

Protein Lysate Preparation:

-

Homogenize frozen tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet insoluble debris.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using software like ImageJ. A significant decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement.

-

Protocol 4: Assessment of Neuroprotection and Neuroinflammation

-

Objective: To determine if LRRK2 inhibition prevents neuronal loss and reduces the inflammatory response in disease models.

-

Immunohistochemistry (IHC) / Immunofluorescence (IF):

-

Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

-

Section the brain (e.g., 30-40 µm thick sections) on a cryostat or vibratome.

-

Perform antigen retrieval if necessary.

-

Block sections and incubate with primary antibodies (e.g., anti-Tyrosine Hydroxylase [TH] for dopaminergic neurons, anti-Iba1 for microglia, anti-GFAP for astrocytes).[5][8]

-

Incubate with appropriate fluorescently-labeled or biotinylated secondary antibodies.

-

Mount sections on slides and image using a confocal or fluorescence microscope.

-

-

Stereological Quantification:

-

Use stereology software (e.g., Stereo Investigator) to perform unbiased counts of TH-positive neurons in the substantia nigra to quantify neurodegeneration.[8]

-

-

Analysis of Gliosis and Cytotoxicity:

Mandatory Visualizations

Diagram 1: LRRK2 Signaling Pathway

Caption: LRRK2 kinase inhibition blocks phosphorylation of Rab GTPases, rescuing cellular dysfunction.

Diagram 2: Experimental Workflow

Caption: Workflow for in vivo testing of LRRK2 inhibitors in mouse models of Parkinson's disease.

Diagram 3: Logical Framework of LRRK2 Inhibition

Caption: Logical framework illustrating the therapeutic hypothesis for LRRK2 kinase inhibition.

References

- 1. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical modeling of chronic inhibition of the Parkinson's disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacological Inhibition of LRRK2 Exhibits Neuroprotective Activity in Mouse Photothrombotic Stroke Model [en-journal.org]

- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the Onset, Progression, and Reversibility of Morphological Changes in Mouse Lung after Pharmacological Inhibition of Leucine-Rich Kinase 2 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modeling Parkinson’s disease in LRRK2 rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. G2019S-LRRK2 mutation enhances MPTP-linked Parkinsonism in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of LRRK2 Inhibitors

Disclaimer: Information regarding a specific compound designated "Lrrk2-IN-5" is not available in the public domain as of the last update. The following application notes and protocols are based on published in vivo studies of other potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, such as GNE-7915 and PF-06447475, and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The G2019S mutation, in particular, leads to increased kinase activity and is a prime target for therapeutic intervention.[1][4] LRRK2 kinase inhibitors are being actively developed to counteract the pathogenic effects of these mutations.[5][6] This document provides a detailed overview of the considerations and methodologies for the in vivo application of LRRK2 inhibitors in preclinical research.

I. LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[7][8] It is implicated in a variety of cellular processes, including vesicular trafficking, cytoskeletal dynamics, and autophagy.[8][9] Pathogenic mutations, most notably G2019S, enhance LRRK2's kinase activity, leading to aberrant phosphorylation of downstream substrates, such as a subset of Rab GTPases.[7][8] This dysregulation is thought to contribute to the neurodegenerative processes observed in Parkinson's disease.[8][10] LRRK2 inhibitors aim to normalize this hyper-activity.

II. In Vivo Dosage and Administration

The dosage and administration route for in vivo studies of LRRK2 inhibitors are critical for achieving desired target engagement in the central nervous system (CNS) while minimizing potential peripheral side effects. The selection of a specific dose and route depends on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as the animal model being used.

Table 1: Representative In Vivo Dosages of LRRK2 Inhibitors

| Compound | Animal Model | Dose | Route of Administration | Study Focus | Reference |

| GNE-7915 | BAC Transgenic Mice (hLRRK2 G2019S) | 50 mg/kg | i.p. or p.o. | Brain pLRRK2 knockdown | [11] |

| PF-06447475 | G2019S BAC Transgenic Mice | 100 mg/kg | p.o. | Inhibition of pS935 and pS1292 LRRK2 phosphorylation | [12] |

| PF-06447475 | G2019S-LRRK2 Rats | 30 mg/kg | p.o. | Attenuation of neuroinflammation and neurodegeneration | [12] |

| PF-06447475 | SCI Mice | 2.5, 5, 10 mg/kg | i.p. | Reduction of spinal cord tissue injury | [13] |

| MLi-2 | Wild-type Mice | 10 mg/kg | p.o. | Brain LRRK2 activity decrease | [4] |

Formulation and Administration:

For oral (p.o.) administration, LRRK2 inhibitors are often formulated in vehicles such as a mixture of PEG300, Tween80, and water.[11] For intraperitoneal (i.p.) injection, compounds may be dissolved in a suitable solvent like DMSO and then diluted in saline or other aqueous solutions. It is crucial to use fresh preparations for optimal results.[11]

III. Experimental Protocols

The following are generalized protocols for in vivo studies using LRRK2 inhibitors. Specific details should be optimized based on the research question and the chosen animal model.

A. Pharmacodynamic (PD) Assessment in Rodents

This protocol aims to determine the extent and duration of LRRK2 inhibition in the brain following administration of an inhibitor.

Experimental Workflow:

Methodology:

-

Animal Models: Utilize appropriate rodent models, such as wild-type mice/rats or transgenic models expressing human LRRK2 (e.g., G2019S BAC transgenic mice).[11][12][14][15]

-

Dosing: Administer the LRRK2 inhibitor at the desired dose and route. Include a vehicle control group.

-

Tissue Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly dissect the brain and other relevant tissues like kidney and lung.

-

Protein Extraction: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated LRRK2 (e.g., pS935 or pS1292) and total LRRK2.

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated LRRK2 to total LRRK2 to determine the degree of target inhibition.

B. Efficacy Studies in a Parkinson's Disease Model

This protocol outlines a general approach to evaluate the neuroprotective effects of an LRRK2 inhibitor in an animal model of PD.

Experimental Workflow:

Methodology:

-

Animal Model: Use a relevant PD model, such as rats injected with α-synuclein pre-formed fibrils (PFFs) or mice treated with a neurotoxin like MPTP.[16] Transgenic models overexpressing mutant LRRK2 can also be used.[14][15]

-

Treatment Regimen: Begin chronic daily administration of the LRRK2 inhibitor or vehicle. The timing of treatment initiation (prophylactic vs. therapeutic) is a key experimental parameter.

-

Behavioral Assessments: Conduct a battery of behavioral tests at regular intervals to assess motor function (e.g., rotarod, cylinder test) and non-motor symptoms.

-

-

Immunohistochemistry: Stain brain sections for markers of dopaminergic neurons (e.g., tyrosine hydroxylase), α-synuclein pathology (e.g., pS129 α-synuclein), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Measure levels of dopamine and its metabolites in the striatum using HPLC.

-

IV. Safety and Tolerability

While LRRK2 inhibitors are promising, potential on-target side effects have been noted in preclinical studies. Chronic administration of some LRRK2 inhibitors has been associated with morphological changes in type II pneumocytes in the lungs of rodents and non-human primates.[17][18] Therefore, it is essential to include safety and tolerability assessments in in vivo studies.

Table 2: Key Parameters for Safety and Tolerability Assessment

| Parameter | Method | Tissues of Interest |

| Body Weight | Regular monitoring throughout the study | N/A |